Cas no 1256360-14-1 (1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic ester derivative of indazole, serving as a versatile intermediate in organic synthesis and pharmaceutical research. The methoxymethyl group enhances solubility and stability, while the dioxaborolane moiety facilitates Suzuki-Miyaura cross-coupling reactions, enabling efficient C-C bond formation. This compound is particularly valuable in the synthesis of complex heterocyclic frameworks due to its compatibility with diverse reaction conditions. Its crystalline nature ensures ease of handling and purification. The product’s structural features make it a useful building block for medicinal chemistry applications, including the development of bioactive molecules and drug candidates. High purity and consistent performance are key attributes for reliable laboratory use.
1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole structure
1256360-14-1 structure
Product Name:1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS No:1256360-14-1
MF:C15H21BN2O3
MW:288.149843931198
MDL:MFCD16295119
CID:1024699
PubChem ID:53217235
Update Time:2025-06-08

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • 1-(Methoxymethyl)indazole-6-boronic acid, pinacol ester
    • CS-0175686
    • BS-19920
    • MFCD16295119
    • 1-(Methoxymethyl)indazole-6-boronic acid pinacol ester
    • AKOS015999423
    • E84985
    • 1H-Indazole, 1-(methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • DTXSID30682333
    • 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, AldrichCPR
    • 1256360-14-1
    • 1-(methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
    • DB-345401
    • MDL: MFCD16295119
    • Inchi: 1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-6-11-9-17-18(10-19-5)13(11)8-12/h6-9H,10H2,1-5H3
    • InChI Key: MBNXZYJYGJNABY-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC=C3C=NN(COC)C3=C2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 288.16500
  • Monoisotopic Mass: 288.165
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.5A^2

Experimental Properties

  • PSA: 45.51000
  • LogP: 1.93940

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Pricemore >>

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1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1256360-14-1)1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Order Number:A890078
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:31
Price ($):879.0/349.0
Email:sales@amadischem.com

Additional information on 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Professional Introduction to Compound with CAS No. 1256360-14-1 and Product Name: 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

The compound with the CAS number 1256360-14-1 and the product name 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and functional properties. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl substituent and a methoxymethyl group in its molecular framework imparts distinct reactivity and potential applications in synthetic chemistry and drug development.

Recent research in the domain of organoboron chemistry has highlighted the importance of boron-containing compounds in medicinal applications. The tetramethyl-1,3,2-dioxaborolan-2-yl moiety is particularly noteworthy as it serves as an excellent handle for cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. These reactions are widely employed in the pharmaceutical industry to construct biaryl structures and other pharmacophores essential for drug design. The compound’s ability to participate in such transformations makes it a valuable intermediate in the synthesis of novel therapeutic agents.

The methoxymethyl group appended to the indazole core further enhances the compound’s utility. This functional group is known for its ability to participate in various chemical transformations, including nucleophilic substitution reactions and ether formation. Such reactivity is particularly useful in medicinal chemistry where modifications at specific positions can significantly influence the biological activity of a molecule. The combination of these two functional groups in 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole opens up multiple avenues for structural diversification and functionalization.

In the context of current research trends, this compound aligns well with the growing interest in indazole derivatives as bioactive scaffolds. Indazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of indazole provides a versatile platform for further derivatization, allowing chemists to tailor the molecule’s properties for specific therapeutic targets. The incorporation of boron into the indazole ring not only enhances its synthetic utility but also suggests potential applications in targeted drug delivery systems.

One of the most compelling aspects of this compound is its potential application in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis and have been instrumental in the development of numerous drugs on the market. The tetramethyl-1,3,2-dioxaborolan-2-yl group is particularly compatible with palladium-catalyzed reactions such as Suzuki-Miyaura couplings, which are widely used to construct biaryl structures found in many bioactive molecules. This compatibility makes 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole an attractive building block for medicinal chemists seeking to develop new inhibitors or agonists.

The pharmaceutical industry has increasingly recognized the importance of boron-containing compounds due to their unique physicochemical properties and biological activities. Boronate esters and boronic acids are known for their stability under various reaction conditions and their ability to form coordination complexes with metals and other biomolecules. These properties have been leveraged in the development of targeted therapeutics such as kinase inhibitors and radiopharmaceuticals used in imaging and treatment. The compound’s structure suggests that it could be modified to serve as a precursor for such advanced therapeutic agents.

Recent advances in computational chemistry have also contributed to a deeper understanding of how structural features influence biological activity. Molecular modeling studies have shown that modifications at specific positions within indazole derivatives can significantly impact their binding affinity to biological targets. The presence of both a methoxymethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl substituent provides multiple points for optimization through computational methods. This allows researchers to predictively design derivatives with enhanced potency or selectivity without extensive experimental screening.

The synthesis of complex molecules like 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole also benefits from recent innovations in synthetic methodologies. Techniques such as flow chemistry and microwave-assisted synthesis have revolutionized organic synthesis by improving reaction efficiency and scalability. These methods are particularly well-suited for constructing boron-containing intermediates due to their compatibility with high-pressure conditions required for some cross-coupling reactions. As a result,the practical production of this compound has become more feasible than ever before.

In conclusion,the compound with CAS number 1256360-14-1 and product name 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-l - 2 - yl) - 1 H - indazole represents a promising candidate for further exploration in pharmaceutical research。 Its unique structural features make it an excellent tool for synthetic chemistry,while its potential applications in drug development align well with current trends。 As our understanding of organoboron chemistry continues to evolve,compounds like this one will undoubtedly play an increasingly important role in the discovery and development of novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256360-14-1)1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
A890078
Purity:99%/99%
Quantity:5g/1g
Price ($):879.0/349.0
Email